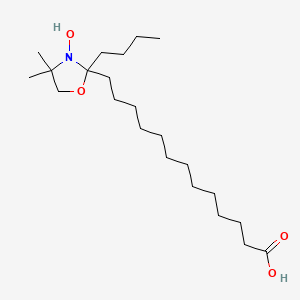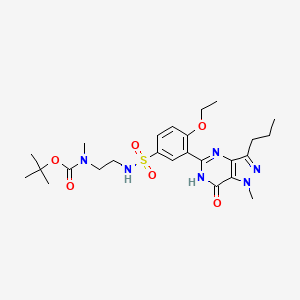
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol is a chemical compound with the molecular formula C15H20O3S and a molecular weight of 280.383 g/mol . It is known for its unique structure, which includes a cyclopentyl group and a methylsulfonylphenyl group attached to a prop-2-en-1-ol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol typically involves the reaction of cyclopentyl bromide with 4-methylsulfonylphenylacetylene under specific conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as triethylamine, to facilitate the coupling reaction . The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways . The compound is believed to inhibit certain enzymes and signaling pathways, leading to its observed biological effects . Further research is needed to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentyl-2-(4-methylphenyl)prop-2-en-1-ol: Similar structure but lacks the sulfonyl group.
3-Cyclopentyl-2-(4-methoxyphenyl)prop-2-en-1-ol: Contains a methoxy group instead of a methylsulfonyl group.
Uniqueness
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties . This group enhances the compound’s reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C15H20O3S |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H20O3S/c1-19(17,18)15-8-6-13(7-9-15)14(11-16)10-12-4-2-3-5-12/h6-10,12,16H,2-5,11H2,1H3 |
InChI Key |
VOYHEJLDOJNPCR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=CC2CCCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


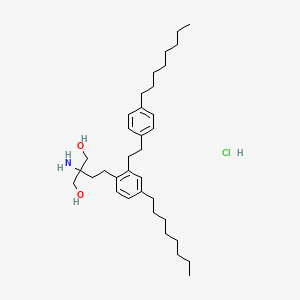
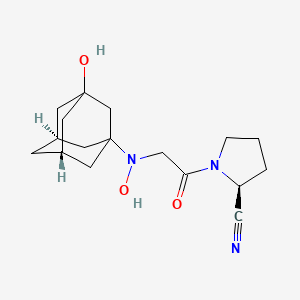
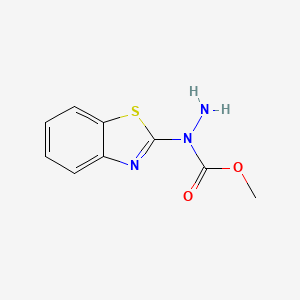
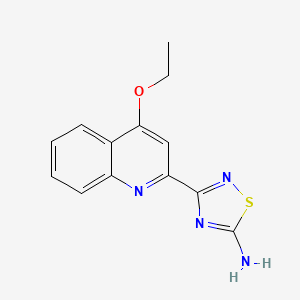
![2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13864887.png)

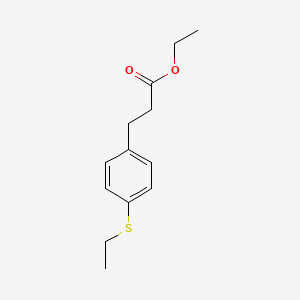
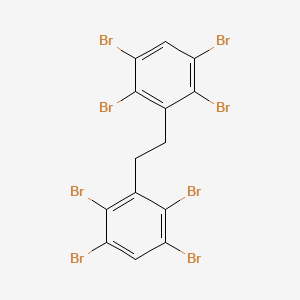


![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)
